molecular formula C23H27NO3 B3743889 1'-(2,3,4-trimethoxybenzyl)spiro[indene-1,4'-piperidine]

1'-(2,3,4-trimethoxybenzyl)spiro[indene-1,4'-piperidine]

Cat. No. B3743889
M. Wt: 365.5 g/mol
InChI Key: FTZQYZYEQLWONF-UHFFFAOYSA-N
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Description

The compound “1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride” is a remedy for ischemic heart diseases with less toxicity . It’s also known as Trimetazidine dihydrochloride . It’s an anti-ischemic (antianginal) metabolic agent of the fatty acid oxidation inhibitor class .


Molecular Structure Analysis

The molecular structure of “1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride” was determined by X-ray crystallography . The compound crystallizes in a monoclinic system, space group P2 1 /c and cell parameters: a = 21.548(1)Å, b = 7.6273(3)Å, c = 9.5982(5)Å, β = 100.651(2)°, Z = 4, V = 1550.32(12)Å 3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride” include a molecular weight of 339.26 .

Mechanism of Action

Trimetazidine, a similar compound, improves the heart muscle’s ability to use glucose as a fuel by inhibiting its use of fatty acid metabolism .

Safety and Hazards

Trimetazidine dihydrochloride is a remedy for ischemic heart diseases with less toxicity .

Future Directions

Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . Significant attention has been directed at obtaining molecules based on spiroindole and spirooxindole derivatives that have bioactivity against cancer cells, microbes, and different types of disease affecting the human body . This suggests that similar compounds like “1’-(2,3,4-trimethoxybenzyl)spiro[indene-1,4’-piperidine]” could also have potential applications in the future.

properties

IUPAC Name

1'-[(2,3,4-trimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-25-20-9-8-18(21(26-2)22(20)27-3)16-24-14-12-23(13-15-24)11-10-17-6-4-5-7-19(17)23/h4-11H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZQYZYEQLWONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCC3(CC2)C=CC4=CC=CC=C34)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[(2,3,4-Trimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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